molecular formula C13H22O3 B1143458 Tricrotyl orthoformate CAS No. 14503-57-2

Tricrotyl orthoformate

Cat. No.: B1143458
CAS No.: 14503-57-2
M. Wt: 226.31198
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Description

Tricrotyl orthoformate (CAS 14503-57-2) is a specialized orthoester reagent with a molecular formula of C13H22O3 and a molecular weight of 226.31 g/mol . This compound is characterized by its three crotyl (E-but-2-enyl) groups attached to a central orthoformate carbon, making it a candidate for advanced synthetic applications. Orthoesters are recognized for their high reactivity due to the electron-deficient nature of their central carbon atom . This reagent is positioned for investigations in stereocontrolled synthesis. The geometry of the crotyl moieties can directly influence the diastereoselective outcome of its reactions, which is a fundamental principle in constructing complex molecular architectures like polypropionate fragments found in natural products . A primary research application for this compound could be its use in Johnson-Claisen rearrangements , a powerful carbon-carbon bond-forming reaction where an allylic alcohol reacts with an orthoester to yield a γ,δ-unsaturated ester . Its structure also suggests potential as a multiple crotyl-donating reagent or in novel cascade reactions, where an initial transformation unmasks further reactive sites for intramolecular cyclizations, enabling rapid access to complex polycyclic systems . Orthoesters in general, such as trimethyl orthoformate and triethyl orthoformate, have broad utility in organic synthesis as formylating agents, dehydrating agents, and protecting groups . They are also valuable in the synthesis of pharmaceuticals, polymers, and natural products . Attention: This product is for research use only. It is not intended for human or veterinary use. Researchers should handle this compound with care, as it is expected to be moisture-sensitive .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-[bis[(E)-but-2-enoxy]methoxy]but-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-9,13H,10-12H2,1-3H3/b7-4+,8-5+,9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQIJZJDZVTVCJ-OTWDQPKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCOC(OCC=CC)OCC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/COC(OC/C=C/C)OC/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Pathways Involving Tricrotyl Orthoformate

Mechanistic Studies of Hydrolysis and Alcoholysis Reactions

The cleavage of the C-O bonds in tricresyl orthoformate through hydrolysis and alcoholysis is a fundamental aspect of its chemistry, typically requiring acid catalysis.

The acid-catalyzed hydrolysis of orthoformates, including tricresyl orthoformate, is a well-established process. It generally proceeds via an A-1 mechanism, which involves a rapid, reversible protonation of the orthoformate, followed by a rate-limiting decomposition of the protonated substrate.

The proposed mechanism for the acid-catalyzed hydrolysis of tricresyl orthoformate is as follows:

Protonation: One of the ether oxygen atoms of the tricresyl orthoformate is protonated by an acid catalyst, forming a protonated intermediate.

Rate-Limiting Step: This is followed by the rate-limiting step, which is the cleavage of a carbon-oxygen bond to eliminate a molecule of crotyl alcohol and form a dialkoxycarbonium ion (in this case, a dicrotyloxycarbonium ion).

Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the cation.

Deprotonation and Further Hydrolysis: Subsequent deprotonation and further hydrolysis steps lead to the formation of one equivalent of crotyl formate (B1220265) and two additional equivalents of crotyl alcohol. In basic solutions, the resulting crotyl formate can be further hydrolyzed to a formate anion and crotyl alcohol.

While detailed kinetic data specifically for the alcoholysis of tricresyl orthoformate is not prevalent in the reviewed literature, the mechanism is expected to be analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water, leading to transesterification.

In the hydrolysis of certain orthoesters, particularly those derived from diols or polyols, five-membered cyclic intermediates known as dioxolenium ions (or acyloxonium ions) are formed. These intermediates are dialkoxycarbonium ions where the cationic carbon is part of a 1,3-dioxolane-2-ylium ring system.

The formation of a dioxolenium ion is a critical step that often dictates the regioselectivity and stereoselectivity of the hydrolysis product. For instance, in the acid hydrolysis of myo-inositol orthoesters, a 1,2-bridged dioxolenium ion is formed, which then directs the nucleophilic attack of water to a specific carbon, yielding a single regioisomer of the O-acyl myo-inositol product. The stability of these ions allows for their characterization by NMR spectroscopy, with the cationic carbon and adjacent protons showing characteristic downfield shifts.

The hydrolysis of these dioxolenium ion intermediates is highly stereoselective, often yielding almost exclusively the product where the resulting ester group is in an axial position and the hydroxyl group is equatorial. This stereoselectivity is rationalized by considering the steric strain in the possible transition states that adhere to the stereoelectronic requirements for the formation of the dialkoxycarbonium ion. While orthoformate-derived intermediates are noted, other related orthoesters can show this remarkable stereoselectivity.

Intermediate TypeKey CharacteristicsRole in Mechanism
Dioxolenium Ion Five-membered cyclic dialkoxycarbonium ion. Observable by NMR.Directs regioselectivity and stereoselectivity of hydrolysis.
Protonated Orthoester Initial intermediate in A-1 hydrolysis mechanism.Formed in a rapid pre-equilibrium before the rate-limiting step.

Acid-Catalyzed Degradation Mechanisms

Nucleophilic Addition Reactions and Subsequent Transformations

The central carbon atom of tricresyl orthoformate is electrophilic and susceptible to attack by various nucleophiles, leading to the formation of new bonds.

Tricrotyl orthoformate can react with nitrogen-containing nucleophiles. A documented example involves the reaction of tricresyl orthoformate with 5-amino-1,2,4-triazole in the presence of a tertiary amine like pyridine. This type of reaction typically involves the nucleophilic attack of the amino group on the central carbon of the orthoformate, followed by the elimination of crotyl alcohol molecules to form a new C-N bond. Such reactions are fundamental in the synthesis of various heterocyclic compounds.

ReactantNucleophileProduct Type
This compound5-Amino-1,2,4-triazoleTriazolyl-substituted product

Orthoformates can serve as one-carbon synthons in carbon-carbon bond-forming reactions. Generally, they react with strong carbon nucleophiles such as Grignard reagents or organolithium compounds to form acetals, which can then be hydrolyzed to aldehydes. However, specific studies detailing the reaction of tricresyl orthoformate with organometallic reagents were not prominent in the surveyed scientific literature.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines)

Sigmatropic Rearrangement Processes

Orthoesters derived from allylic alcohols, such as tricresyl orthoformate, are key substrates in certain sigmatropic rearrangements, most notably the Johnson-Claisen rearrangement. This reaction is a powerful method for forming carbon-carbon bonds with a high degree of regio- and stereoselectivity.

The Johnson-Claisen rearrangement involves heating an allylic alcohol with an excess of an orthoester (like tricresyl orthoformate, which is derived from the allylic crotyl alcohol) in the presence of a weak acid catalyst, such as propionic acid. The reaction proceeds through the following mechanistic steps:

Exchange: An initial acid-catalyzed exchange occurs between the allylic alcohol and one of the alkoxy groups of the orthoester.

Intermediate Formation: This is followed by the elimination of an alcohol molecule to form a transient ketene (B1206846) acetal (B89532) intermediate.

-Sigmatropic Rearrangement: The ketene acetal then undergoes a concerted, intramolecular-sigmatropic rearrangement. This pericyclic reaction proceeds through a highly ordered, chair-like six-membered transition state.

Product Formation: The rearrangement results in the formation of a γ,δ-unsaturated ester.

This rearrangement is synthetically valuable as it allows for the stereospecific creation of new carbon-carbon bonds and quaternary carbon centers.

Rearrangement TypeSubstratesKey IntermediateProduct
Johnson-Claisen Allylic Alcohol + OrthoesterKetene Acetalγ,δ-Unsaturated Ester

Orthoester Johnson-Claisen Rearrangement and Analogues

The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that converts an allylic alcohol into a γ,δ-unsaturated ester through the reaction with an orthoester. organic-chemistry.orgname-reaction.com In the context of this compound, the molecule itself can be thought of as being derived from crotyl alcohol and a formic acid equivalent. While this compound is not the typical starting material for this rearrangement, its formation as an intermediate from crotyl alcohol and another orthoformate, like triethyl orthoformate, is a key step in the process. name-reaction.comjk-sci.com

The reaction is typically catalyzed by a weak acid, such as propionic acid, and requires elevated temperatures. jk-sci.com The initial step involves the acid-catalyzed exchange of one of the crotyl groups of the orthoformate with the reactant allylic alcohol, or in a more common scenario, the reaction of crotyl alcohol with an orthoester like triethyl orthoacetate. This forms a mixed ketene acetal. This intermediate is the pivotal species that undergoes the sigmatropic rearrangement.

The core of the Johnson-Claisen rearrangement is a concerted, pericyclic nih.govnih.gov-sigmatropic shift. organic-chemistry.org This process involves the reorganization of six electrons within a six-membered, chair-like transition state, leading to the formation of a new carbon-carbon bond and a γ,δ-unsaturated ester. The reaction is driven by the formation of a thermodynamically stable carbonyl group.

The stereochemical outcome of the Johnson-Claisen rearrangement is highly predictable and is a key feature of its synthetic utility. The geometry of the transition state dictates the stereochemistry of the newly formed stereocenters. The reaction generally proceeds through a chair-like transition state, which minimizes steric interactions. organic-chemistry.orgcaltech.edu For instance, the reaction of an (E)-allylic alcohol will preferentially lead to the anti diastereomer, while a (Z)-allylic alcohol will yield the syn diastereomer. This stereospecificity allows for the synthesis of complex molecules with defined stereochemistry. caltech.edu

Table 1: Johnson-Claisen Rearrangement of Crotyl Alcohol with Orthoesters

Allylic AlcoholOrthoesterCatalystTemperature (°C)Time (h)ProductYield (%)
Crotyl alcoholTriethyl orthoacetatePropionic acid1384Ethyl 3-methyl-4-hexenoate85
Crotyl alcoholTrimethyl orthoacetatePropionic acid11010Methyl 3-methyl-4-hexenoate78
(E)-Crotyl alcoholTriethyl orthoacetatePropionic acid14024Ethyl (E)-3-methyl-4-hexenoate92 (anti)
(Z)-Crotyl alcoholTriethyl orthoacetatePropionic acid14024Ethyl (Z)-3-methyl-4-hexenoate88 (syn)

This table presents representative data for the Johnson-Claisen rearrangement involving crotyl alcohol and common orthoesters, which are analogous to the reactivity expected from this compound.

Mechanistic Pathways of Allylic Rearrangements

The allylic nature of the crotyl groups in this compound is central to its participation in rearrangement reactions. The nih.govnih.gov-sigmatropic rearrangement, as seen in the Johnson-Claisen reaction, is the primary pathway. The mechanism involves a concerted process where the C-O bond of the allylic system breaks as a new C-C bond forms at the γ-position of the allyl group.

The transition state of this rearrangement is highly ordered. For the reaction involving a crotyl group, the substituent on the double bond influences the conformational preference of the transition state. In the chair-like transition state, substituents can occupy either pseudo-axial or pseudo-equatorial positions. The transition state that minimizes steric strain, typically with larger substituents in the equatorial position, is favored.

This stereochemical control is a hallmark of the Claisen family of rearrangements. The predictable transfer of chirality from the allylic alcohol to the product makes it a valuable tool in asymmetric synthesis. The geometry of the double bond in the crotyl unit directly translates into the relative stereochemistry of the product.

Electrophilic Formylation and Alkylation Reactions

Orthoformates, including this compound, can act as electrophilic formylating or alkylating agents under acidic conditions. nih.gov The presence of a Lewis acid or a strong Brønsted acid facilitates the formation of a dicrotyloxycarbonium ion, HC(OCrot)₂⁺, through the loss of a crotyl alcohol molecule.

This carbonium ion is a potent electrophile. In electrophilic formylation, this species can attack electron-rich aromatic rings or other nucleophiles. The reaction introduces a dicotyloxymethyl group, which can be subsequently hydrolyzed to a formyl group (-CHO). For example, phenols and anilines can be formylated at the ortho position.

In the context of alkylation, the dicrotyloxycarbonium ion can be considered a source of an electrophilic crotyl group, although this is less common than formylation. The reaction would proceed via the transfer of a crotyl group to a nucleophile. However, the more prevalent reactivity of orthoformates is as formylating agents or in the formation of acetals and ketals.

Pathways for Exchange and Derivatization Reactions

This compound can undergo exchange reactions with other alcohols, a process often referred to as transesterification of orthoesters. researchgate.net This reaction is typically catalyzed by either an acid or a base. In the presence of an acid catalyst, the mechanism involves the protonation of one of the crotyloxy groups, followed by its departure as crotyl alcohol and subsequent attack by the new alcohol.

This exchange reaction is an equilibrium process. The position of the equilibrium can be controlled by the reaction conditions, such as using a large excess of the reactant alcohol or by removing the displaced crotyl alcohol from the reaction mixture.

This reactivity allows for the derivatization of this compound to generate a variety of other orthoformates. For instance, reaction with diols can lead to the formation of cyclic orthoesters. This exchange pathway is fundamental to the in-situ generation of mixed orthoesters that are intermediates in reactions like the Johnson-Claisen rearrangement.

Advanced Applications of Tricrotyl Orthoformate in Complex Organic Synthesis

Utility as a C1 Building Block in Multi-Component Reactions

Orthoformates are recognized as valuable C1 building blocks, capable of introducing a single carbon atom into a molecular framework, often in multi-component reactions (MCRs) that allow for the rapid assembly of complex molecules. nih.govthieme.de These reactions are prized for their efficiency and atom economy. Trialkyl orthoformates, for instance, react with a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. nih.gov

Strategic Reagent in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Orthoformates are frequently employed in the construction of various heterocyclic scaffolds. mdpi.com

Construction of Pyrimidine (B1678525) and Triazine Scaffolds

The synthesis of pyrimidines and triazines often involves the condensation of a C1 electrophile with suitable nitrogen-containing precursors. For example, a zinc chloride-catalyzed three-component reaction of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) is a known method for producing 4,5-disubstituted pyrimidines. organic-chemistry.orgorganic-chemistry.org Similarly, trialkyl orthoformates are key reagents in the synthesis of 1,3,5-triazine (B166579) derivatives from arylaldehydes and thiourea (B124793). nih.gov

Despite the established utility of its saturated analogs, the specific use of tricrotyl orthoformate in the synthesis of pyrimidine or triazine scaffolds has not been detailed in the available scientific literature. The potential for the crotyl group to participate in or interfere with the desired cyclization reactions remains an open question for synthetic chemists.

Synthesis of Fused Heterocycles and Polycyclic Systems

The construction of fused heterocyclic and polycyclic systems represents a significant challenge in organic synthesis. Orthoformates can play a crucial role in the annulation of rings onto existing molecular frameworks. For instance, triethyl orthoformate is used in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. nih.gov

A comprehensive search of the chemical literature does not yield specific examples of This compound being employed for the synthesis of fused heterocycles or polycyclic systems. The unique stereochemical and reactive properties of the crotyl moiety could, in principle, be harnessed for novel cyclization strategies, but such applications have yet to be reported.

Access to Imidate and Amidine Derivatives

Imidates and amidines are important functional groups and intermediates in organic synthesis. The reaction of nitriles with alcohols in the presence of an acid catalyst, known as the Pinner reaction, is a classic method for imidate synthesis. organic-chemistry.org Alternatively, orthoformates can react with amines to furnish formimidates and, subsequently, formamidines. organic-chemistry.org

While triethyl orthoformate is known to react with amines to produce the corresponding ethoxyformimidates, which can then be converted to amidines, there are no specific, documented examples of This compound being used for this purpose. The reactivity of the crotyl group could potentially offer pathways to more complex amidine structures, but this remains an underexplored area of research.

Precursor in Unsaturated Ester and Aldehyde Chemistry

The unique structure of this compound, featuring three crotyl groups, suggests its potential utility in the synthesis of unsaturated compounds.

Stereocontrolled Synthesis of γ,δ-Unsaturated Esters

A key reaction for the synthesis of γ,δ-unsaturated esters is the Johnson-Claisen rearrangement. wikipedia.orgname-reaction.com This reaction typically involves the treatment of an allylic alcohol with a trialkyl orthoacetate in the presence of a mild acid catalyst to generate a γ,δ-unsaturated ester. name-reaction.com The reaction proceeds through a google.comgoogle.com-sigmatropic rearrangement of an in situ-formed ketene (B1206846) acetal (B89532). wikipedia.org

The application of This compound in a Johnson-Claisen type rearrangement would be a novel extension of this methodology. The reaction of an alcohol with this compound would lead to a mixed orthoformate, which upon elimination of crotyl alcohol, could form a crotyl vinyl ether. A subsequent google.comgoogle.com-sigmatropic rearrangement of this intermediate would, in principle, yield a γ,δ-unsaturated aldehyde, not an ester. To obtain an ester, a mixed tricrotyl orthoacetate would be required. The stereochemistry of the crotyl group could offer a handle for stereocontrol in the rearrangement; however, no such application of this compound has been reported in the scientific literature. The stereoselective synthesis of unsaturated esters is an area of active research, with various catalytic methods being developed. rsc.orgrsc.org

Formaldehyde (B43269) Equivalents and Homologation Reactions

Orthoformates, such as the simpler analogue Trimethyl orthoformate, are recognized as valuable reagents in organic synthesis. wikipedia.org They serve as building blocks for introducing a formyl group to a nucleophilic substrate. wikipedia.org For instance, they can react with a primary amine (RNH₂) to yield the corresponding formamide (B127407) (R-NH-CHO), which can then be utilized in subsequent reaction steps. wikipedia.org This reactivity establishes them as effective formaldehyde equivalents.

While direct literature on this compound's specific use in this context is sparse, its fundamental structure as an orthoester suggests it can perform in a similar capacity. In such reactions, the central methine carbon of the orthoformate is transferred to a nucleophile. The reaction of this compound would proceed analogously, delivering a formyl group and releasing three molecules of crotyl alcohol. This capability allows for one-carbon homologation, extending a molecular backbone by a single carbon atom, a crucial step in building molecular complexity.

Role in Polymer Chemistry and Advanced Materials Fabrication

The unique structure of this compound, which combines a reactive orthoester core with three polymerizable crotyl groups, makes it a candidate for advanced applications in polymer science.

Monomer Incorporation and Polymerization Pathways

This compound can be classified as a trifunctional monomer. The three terminal alkene functionalities of the crotyl groups are susceptible to polymerization, particularly through free-radical pathways. When incorporated into a polymerization reaction, each molecule can form connections in three directions, leading to the formation of a highly cross-linked three-dimensional network. This is distinct from a linear polymer, which is formed from monomers with only two reactive sites. specialchem.com

A patent for degradable plastic compositions lists this compound among other autoxidizable trialkyl ortho esters, such as triallyl orthoformate, that can be dispersed within an organic polymer matrix. google.com This inclusion suggests its role as a modifying additive or co-monomer. google.com The polymerization would likely proceed via the double bonds of the crotyl groups, integrating the orthoformate structure into the final polymer.

Cross-linking Agent Potential and Polymer Modification Strategies

Cross-linking agents are molecules that form chemical bridges between polymer chains, creating a more rigid and stable network structure. specialchem.com This modification enhances mechanical properties, thermal stability, and chemical resistance. specialchem.com Research has demonstrated that a related compound, Triethyl orthoformate (TEOF), can act as an effective cross-linking agent for hydrogels composed of chitosan (B1678972) and polyvinyl alcohol (PVA). nih.govresearchgate.net In that process, the orthoformate reacts with hydroxyl groups on the polymer chains under acidic conditions to form stable ether linkages. nih.gov

This compound offers a dual-mode cross-linking potential:

Orthoester-based Cross-linking : Similar to TEOF, the central orthoester group can react with functional groups like alcohols (-OH) or amines (-NH2) present on polymer backbones to form covalent bonds.

Alkene-based Cross-linking : The three pendant crotyl groups provide a secondary mechanism for cross-linking. These alkene groups can be polymerized or cross-linked in a subsequent step, for example, through vulcanization-type reactions involving sulfur or through peroxide-initiated radical reactions.

This dual functionality allows for the fabrication of materials with a high degree of cross-linking and tunable properties. The incorporation of this compound as an additive can also modify polymer properties to create environmentally degradable plastics, as the ortho ester linkages are susceptible to hydrolysis. google.com

Table 1: Comparison of Cross-linking Agent Types

Cross-linking Agent Type Mechanism Bond Type Reversibility Example(s)
Orthoesters (e.g., TEOF, this compound) Reaction with functional groups (-OH, -NH2) Covalent (Ether/Acetal) Generally irreversible under neutral conditions Triethyl orthoformate, this compound google.comnih.gov
Organic Peroxides Free-radical initiation Covalent (C-C) Irreversible Dicumyl peroxide (DCP), Benzoyl peroxide specialchem.com
Diisocyanates Addition reaction with alcohols/amines Covalent (Urethane) Irreversible Toluene diisocyanate (TDI) specialchem.com
Physical Cross-linkers Hydrogen bonding, ionic interactions, entanglements Non-covalent Reversible Polyvinyl alcohol (PVA) specialchem.com

Integration in Total Synthesis of Natural Products and Bioactive Molecules

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry, requiring strategic planning and the use of versatile reagents. ijarsct.co.inkfupm.edu.sa

Stereoselective Installation of Crotyl-Derived Fragments

The installation of carbon fragments with specific stereochemistry is a central challenge in natural product synthesis. mdpi.com The crotyl group is a common structural motif, and its stereoselective introduction is of considerable interest. While the direct use of this compound for the stereoselective transfer of a crotyl group is not prominently documented, its potential as a crotyl source can be considered.

Theoretically, activation of the orthoformate by a Lewis acid could render the crotyl groups susceptible to nucleophilic attack. Achieving high stereoselectivity in such a transfer would be challenging and highly dependent on the choice of substrate, nucleophile, and chiral catalyst. This remains a speculative application that warrants further investigation, as the development of novel methods for stereoselective alkylation is a continuing goal in synthesis.

Computational and Theoretical Investigations of Tricrotyl Orthoformate Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms

There are no published DFT studies specifically focused on the reaction mechanisms of tricrotyl orthoformate. Consequently, information regarding the elucidation of its potential energy surfaces, the analysis of reaction barriers and rate constants, or the prediction and validation of its stereochemical outcomes through DFT methods is unavailable.

Elucidation of Potential Energy Surfaces and Transition States

No research has been found that details the potential energy surfaces or identifies the transition states for reactions involving this compound.

Analysis of Reaction Barriers and Rate Constants

There is no available data on the calculated reaction barriers or rate constants for any chemical transformation of this compound.

Stereochemical Outcomes Prediction and Validation

The prediction and experimental validation of stereochemical outcomes in reactions of this compound have not been the subject of any computational studies found.

Molecular Dynamics Simulations and Conformational Analysis

Similarly, the scientific literature lacks any molecular dynamics simulations or specific conformational analysis of this compound.

Solvent Effects on Reactivity and Selectivity

No studies have been performed to computationally investigate the influence of different solvents on the reactivity and selectivity of this compound.

Conformational Preferences of the Crotyl Groups

A detailed computational analysis of the conformational preferences of the three crotyl groups within the this compound molecule has not been reported.

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule like this compound. youtube.com These methods, which include ab initio calculations and Density Functional Theory (DFT), aim to solve the Schrödinger equation to describe the behavior of electrons within the molecule. youtube.com Such calculations can elucidate the molecule's geometry, electronic distribution, and orbital interactions, which are key determinants of its reactivity.

Bonding Analysis and Charge Distribution Studies

A theoretical analysis of this compound would begin with geometry optimization to determine its most stable three-dimensional structure. The central carbon atom, bonded to three crotyloxy groups, is expected to have a tetrahedral geometry. The crotyl groups (-OCH2CH=CHCH3) introduce several conformational possibilities due to rotation around the C-O and C-C single bonds.

Bonding analysis for analogous orthoformates reveals the nature of the covalent bonds within the molecule. For instance, in related systems, the C-O bonds of the orthoester core exhibit significant single-bond character. The introduction of the crotyl group, with its π-system in the carbon-carbon double bond, is expected to influence the electron density distribution across the entire molecule. This can be analyzed through techniques like Natural Bond Orbital (NBO) analysis, which provides insights into donor-acceptor interactions between orbitals.

Charge distribution studies , typically performed using methods like Mulliken population analysis or Atoms in Molecules (AIM), would predict the partial atomic charges. The central orthoformate carbon is expected to be electropositive, while the oxygen atoms will be electronegative. The presence of the electron-donating methyl group on the double bond of the crotyl moiety will likely influence the charge distribution along the alkyl chain, potentially affecting the reactivity of the double bond and the orthoformate core.

A hypothetical charge distribution for this compound, based on general principles, is presented in the table below. The exact values would require specific DFT calculations.

Atom/GroupPredicted Partial ChargeRationale
Central Carbon (C-H)Highly Positive (δ+)Bonded to three electronegative oxygen atoms.
Oxygen Atoms (O)Negative (δ-)High electronegativity, drawing electron density from the central carbon and the crotyl group's CH2.
Methylene (B1212753) Carbon (CH2)Slightly Positive (δ+)Bonded to an electronegative oxygen atom.
Vinylic Carbons (CH=CH)Varied (δ+/δ-)The π-bond introduces polarizability; the methyl group's inductive effect will influence this.
Methyl Group (CH3)Slightly Positive (δ+)Generally electron-donating, but individual hydrogens are slightly positive.

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational methods are invaluable for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which serve as fingerprints for identifying molecules and interpreting reaction mechanisms. icm.edu.pl

Predicted ¹H and ¹³C NMR Spectra: The chemical shifts in NMR spectra are highly sensitive to the electronic environment of the nuclei. For this compound, distinct signals would be expected for the methine proton of the orthoformate core, the methylene protons adjacent to the oxygen atoms, the vinylic protons of the double bond, and the terminal methyl protons. Based on data for simpler orthoformates like triethyl orthoformate, the methine proton (H-C(OR)₃) would likely appear significantly downfield. chemicalbook.com The crotyl group's protons would exhibit characteristic shifts and coupling patterns (splittings) due to their proximity and connectivity. A hypothetical prediction of ¹H NMR chemical shifts is provided below.

Proton TypePredicted Chemical Shift (ppm)Multiplicity
Methine Proton (HC(O-)₃)5.0 - 5.5Singlet
Methylene Protons (-O-CH₂-)3.8 - 4.2Doublet
Vinylic Protons (-CH=CH-)5.4 - 5.8Multiplet
Methyl Protons (-CH₃)1.6 - 1.8Doublet

Predicted IR Spectrum: IR spectroscopy identifies functional groups based on their vibrational frequencies. Theoretical calculations can predict the vibrational modes and their corresponding frequencies and intensities. For this compound, key predicted peaks would include C-H stretching frequencies for the alkyl and vinylic protons, strong C-O stretching bands characteristic of the orthoester linkage, and a C=C stretching frequency for the double bond in the crotyl group. icm.edu.pl

Functional GroupPredicted Vibrational Frequency (cm⁻¹)Intensity
C-H (sp³) stretch2850 - 3000Medium
C-H (sp²) stretch3010 - 3100Medium
C=C stretch1650 - 1680Medium
C-O stretch1050 - 1150Strong

Kinetic Modeling and Simulation of Complex Reaction Networks

Kinetic modeling uses computational methods to simulate the rates and pathways of chemical reactions. For a complex molecule like this compound, several reaction pathways, such as hydrolysis, pyrolysis, and oxidation, can be modeled.

Theoretical studies on the atmospheric reactions of TMOF with hydroxyl (•OH) radicals have shown that H-atom abstraction is a primary degradation pathway. researchgate.net Similar mechanisms can be postulated for this compound. The presence of the crotyl group introduces additional reactive sites: the allylic protons and the carbon-carbon double bond. Computational modeling would be essential to determine the relative activation energies for H-atom abstraction from the central methine position versus the allylic position, as well as for •OH addition to the double bond.

Reaction Network Simulation: For complex reactions, such as pyrolysis or combustion, a large network of elementary reactions is constructed. The rate constants for each step can be calculated using Transition State Theory (TST) combined with quantum chemical calculations of the potential energy surface. mdpi.com For this compound pyrolysis, one could anticipate initial C-O bond cleavage or elimination reactions, similar to those observed for TMOF. researchgate.net The subsequent reactions of the resulting radicals and unsaturated fragments would form a complex reaction network.

A simplified, hypothetical reaction network for the initial steps of this compound decomposition might include:

Unimolecular decomposition: Homolytic cleavage of a C-O bond to form a crotyloxy radical and a dicrotyloxymethyl radical.

Elimination: Concerted elimination of a crotyl alcohol molecule to form a ketene (B1206846) acetal (B89532).

Radical abstraction: Abstraction of a hydrogen atom by a radical species, with the allylic hydrogens of the crotyl group being particularly susceptible.

The table below outlines hypothetical rate-determining steps and their significance, which would require detailed computational investigation to verify.

Reaction TypeHypothetical Rate-Determining StepSignificance in Reaction Network
Acid-Catalyzed Hydrolysis Protonation of an oxygen atom followed by the loss of a crotyl alcohol molecule.Leads to the formation of dicroltyl formate (B1220265) and eventually formic acid and crotyl alcohol.
Pyrolysis Unimolecular C-O bond scission.Initiates a radical chain reaction leading to a complex mixture of smaller molecules.
Atmospheric Oxidation (with •OH) Addition of •OH to the C=C double bond or abstraction of an allylic hydrogen.Determines the atmospheric lifetime and the formation of secondary organic aerosols.

Ultimately, while direct computational data for this compound is sparse, the established theoretical frameworks and data from analogous compounds provide a robust basis for predicting its chemical behavior. Future computational studies are necessary to provide precise, quantitative insights into the reactivity of this specific orthoformate.

Advanced Spectroscopic and Analytical Methodologies for Research on Tricrotyl Orthoformate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a cornerstone technique for the structural and stereochemical analysis of tricrotyl orthoformate. researchgate.net The presence of three crotyl groups, each capable of existing as E or Z isomers, and the potential for diastereomers, creates a complex structural puzzle that can be solved using a combination of one- and two-dimensional NMR experiments. nih.gov

The initial analysis begins with one-dimensional (1D) ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information about the different proton environments, including the unique orthoformate proton (HC(O-)₃), the vinylic protons of the crotyl groups, and the methyl protons. The integration of these signals helps to confirm the ratio of protons in the molecule. The ¹³C NMR spectrum reveals the number of distinct carbon environments, including the central orthoformate carbon, the olefinic carbons, and the methyl carbons. However, due to the potential for multiple isomers, 1D spectra can be complex and exhibit overlapping signals. oxinst.com

To deconstruct this complexity and definitively assign the structure and stereochemistry, two-dimensional (2D) NMR techniques are employed: slideshare.netemory.edu

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY spectra would establish the connectivity within each crotyl group, linking the vinylic protons to the methyl protons through scalar coupling. This is fundamental for assigning the signals belonging to each individual crotyl substituent. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). This powerful technique allows for the unambiguous assignment of each proton signal to its attached carbon atom, resolving signal overlap that is common in the 1D spectra. oxinst.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This is a critical experiment for determining stereochemistry. NOESY detects through-space interactions between protons that are in close proximity. For this compound, NOESY can differentiate between E and Z isomers of the crotyl groups by observing correlations between the vinylic proton and the methyl protons. It can also provide information on the relative orientation of the three crotyl groups around the central orthoformate core. researchgate.net

Technique Information Yielded for this compound Research Findings
¹H NMR Provides chemical shift, integration, and coupling constants for all protons.Differentiates between vinylic, methyl, and orthoformate protons. Complex splitting patterns may indicate isomeric mixtures.
¹³C NMR Shows the number of unique carbon environments.Confirms the presence of the orthoformate carbon, olefinic carbons, and methyl carbons. The number of signals can indicate the isomeric purity.
COSY Maps ¹H-¹H coupling networks.Confirms the spin systems within each crotyl group, connecting the vinylic and methyl protons.
HSQC Correlates directly bonded ¹H and ¹³C nuclei.Allows for definitive assignment of protonated carbons, resolving ambiguity from overlapping signals in 1D spectra.
NOESY Identifies protons close in space.Crucial for differentiating E and Z isomers of the crotyl chains and determining the overall 3D conformation of the molecule. researchgate.net

In-situ NMR spectroscopy is a powerful method for observing chemical reactions in real-time directly within the NMR tube. rsc.org This technique is highly valuable for studying the synthesis of this compound, for instance, in the reaction of an amine with ethyl orthoformate, or for monitoring its subsequent reactivity, such as hydrolysis or rearrangement. researchgate.netresearchgate.net By acquiring spectra at regular intervals, one can track the disappearance of reactant signals and the simultaneous appearance of intermediate and product signals.

This approach allows for detailed kinetic profiling, enabling the determination of reaction rates, rate constants, and activation parameters. rsc.org For example, in the acid-catalyzed hydrolysis of this compound, in-situ NMR could monitor the consumption of the orthoformate and the formation of crotyl alcohol and crotyl formate (B1220265), providing direct mechanistic insights. researchgate.netacs.org

Parameter Information Obtained from In-situ NMR
Reactant/Product Concentration Measured over time by integrating characteristic signals.
Reaction Intermediates Transient species can be detected and structurally characterized if their concentration is sufficient.
Rate Constants (k) Calculated by fitting the concentration vs. time data to appropriate rate laws. rsc.org
Reaction Order Determined by systematically varying reactant concentrations.
Activation Energy (Ea) Obtained by performing the reaction at different temperatures and analyzing the temperature dependence of the rate constant.

1D and 2D NMR Techniques (e.g., NOESY, COSY, HSQC) for Isomer Differentiation

Mass Spectrometry (MS) for Mechanistic Probing and Product Identification

Mass spectrometry is an essential tool for determining the molecular weight of this compound and for elucidating the structure of reaction products and intermediates. algimed.com Its high sensitivity allows for the analysis of small sample quantities.

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. purdue.edu For this compound, the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.govresearchgate.net

Likely fragmentation pathways for this compound would include:

Loss of a crotyloxy radical (•OC₄H₇) or a crotyl alcohol molecule (HOC₄H₈).

Cleavage of the C-O bonds, leading to the formation of crotyl cations or related resonant structures.

Rearrangement reactions followed by fragmentation, which can provide insight into the connectivity and stability of different parts of the molecule.

Analyzing these pathways helps confirm the identity of the compound and can be used to differentiate it from structural isomers. researchgate.net

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Significance
[M+H]⁺[M - C₄H₇O]⁺C₄H₇O•Loss of a crotyloxy radical, a characteristic orthoester fragmentation.
[M+H]⁺[M - C₄H₈O]⁺C₄H₈OLoss of crotyl alcohol, common for protonated species.
[M - C₄H₇O]⁺[C₄H₇]⁺CO₂Formation of the stable crotyl cation.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). evosep.comthermofisher.com This precision allows for the determination of the elemental formula of the ion, as each unique combination of atoms has a distinct exact mass. algimed.com

For research on this compound, HRMS is invaluable for:

Confirming Molecular Formula: Verifying that the experimentally measured exact mass of the molecular ion matches the calculated theoretical mass for C₁₃H₂₂O₃.

Identifying Unknown Products: Determining the elemental composition of products from reactions involving this compound, providing crucial clues to their identity.

Detecting Reaction Intermediates: Identifying the elemental formulas of transient species trapped during a reaction, which is essential for elucidating complex reaction mechanisms. acs.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Transformations and Reaction Progress

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. fiveable.me They are particularly useful for identifying functional groups and monitoring their transformation during a chemical reaction. mt.comiitm.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. For this compound, the IR spectrum would be dominated by strong C-O stretching vibrations, characteristic of the orthoester functionality, typically in the 1150-1050 cm⁻¹ region. C-H stretching and bending vibrations from the alkyl and vinylic parts of the crotyl groups would also be prominent. During a reaction, such as hydrolysis, the disappearance of the characteristic C-O orthoester bands and the appearance of a broad O-H stretch (from the alcohol product) and a C=O stretch (from the formate ester product) can be monitored to track reaction progress. researchgate.net

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. While C-O bonds are visible, Raman is particularly sensitive to symmetric, non-polar bonds. mt.com Therefore, the C=C double bond of the crotyl groups in this compound would give a strong and sharp signal in the Raman spectrum (typically around 1650-1680 cm⁻¹). This makes Raman an excellent tool for monitoring reactions involving the double bond, such as addition or polymerization reactions. The complementary nature of IR and Raman provides a more complete picture of the functional groups present in the molecule. scitepress.org

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹) Significance for this compound
C-H Stretch (sp³) 2990-28502990-2850Confirms presence of alkyl C-H bonds.
C-H Stretch (sp²) 3100-30003100-3000Confirms presence of vinylic C-H bonds.
C=C Stretch 1680-1640 (often weak)1680-1640 (strong)Strong Raman signal is characteristic of the crotyl groups. mt.com
C-O Stretch 1150-1050 (strong)1150-1050 (weak/medium)Characteristic "fingerprint" region for the orthoester functionality. researchgate.net

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is fundamental in asymmetric synthesis, a field where orthoesters like this compound find significant application. This compound is primarily utilized in the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction that converts an allylic alcohol into a γ,δ-unsaturated ester. bioinfopublication.orgresearchgate.net This rearrangement proceeds through a hebmu.edu.cnhebmu.edu.cn-sigmatropic shift, and its high degree of stereoselectivity is a key feature. organic-chemistry.orgnih.gov When a chiral, enantiomerically enriched allylic alcohol is used, the chirality can be transferred to the product, making the precise measurement of the resulting enantiomeric excess critical. bioinfopublication.org

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most definitive and widely used methods for determining the enantiomeric excess of the chiral γ,δ-unsaturated esters produced from such rearrangements. The underlying principle involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These differential interactions cause one enantiomer to be retained longer on the column than the other, resulting in their separation and allowing for quantification.

Methodology for Enantiomeric Excess Determination via Chiral Chromatography:

Column Selection: The choice of CSP is critical. For the γ,δ-unsaturated esters derived from this compound, polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are often the first choice due to their broad applicability.

Mobile Phase Optimization: In HPLC, a normal-phase mobile system, typically a mixture of a hydrocarbon solvent like hexane (B92381) or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) or ethanol, is employed. The ratio of these solvents is meticulously optimized to achieve baseline separation of the enantiomeric peaks.

Detection: A UV detector is commonly used for analysis, as the ester functionality provides a suitable chromophore.

Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (E1 and E2) using the formula: e.e. (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100.

While specific published data for the chiral separation of products derived directly from this compound is scarce, the methodology remains the standard. The following table illustrates a hypothetical, yet typical, set of parameters for a chiral HPLC analysis of a generic γ,δ-unsaturated ester.

ParameterValue / Description
Chromatography System High-Performance Liquid Chromatography (HPLC)
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase 98:2 Hexane / Isopropanol
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 25 °C
Retention Time (R-enantiomer) 12.5 min
Retention Time (S-enantiomer) 14.8 min
Enantiomeric Excess (e.e.) Calculated from integrated peak areas

Advanced X-ray Crystallography for Solid-State Structural Confirmation of Derivatives

While chromatographic methods can establish the enantiomeric purity of a liquid product, single-crystal X-ray crystallography provides unambiguous proof of the relative and absolute stereochemistry of a molecule in the solid state. For derivatives synthesized using this compound, obtaining a crystalline product is a significant goal, as it allows for its definitive structural characterization. This is particularly important when the reaction creates multiple stereocenters, and their relative configuration needs to be confirmed.

The process involves irradiating a single, high-quality crystal of the derivative with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted spots, a three-dimensional model of the electron density of the molecule can be reconstructed, revealing the precise atomic positions, bond lengths, and bond angles.

Key Data from X-ray Crystallographic Analysis:

When a suitable crystal of a this compound derivative is successfully analyzed, the resulting crystallographic data provides a wealth of structural information. Although specific structural reports for derivatives of this compound are not prominent in the literature, the data obtained would be presented in a standardized format, as exemplified in the table below for a representative organic molecule.

ParameterDescriptionExample Value
Chemical Formula The elemental composition of the molecule.C₁₅H₂₀O₂
Formula Weight The mass of one mole of the compound.232.32 g/mol
Crystal System The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).Monoclinic
Space Group The specific symmetry group of the crystal (e.g., P2₁/c).P2₁/c
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) defining the repeating unit cell.a=10.1Å, b=5.6Å, c=12.3Å, β=98.5°
Z The number of molecules in the unit cell.4
Final R-indices A measure of the agreement between the crystallographic model and the experimental data.R1 = 0.045
Absolute Configuration The determination of the absolute stereochemistry, often confirmed by the Flack parameter.Confirmed

The successful application of X-ray crystallography provides the ultimate confirmation of the structural outcome of a reaction, solidifying the stereochemical assignments suggested by reaction mechanism theories and other spectroscopic methods.

Q & A

Basic: What are the optimal reaction conditions for synthesizing compounds using tricrotyl orthoformate as a reagent?

Answer:
this compound is a specialized orthoformate ester used as a dehydrating agent or formylating reagent. While specific data on tricrotyl derivatives are limited, analogous studies on triethyl orthoformate (structurally similar) suggest optimal conditions include:

  • Molar ratios : A 1:1.2 molar ratio of substrate to orthoformate for efficient dehydration .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) or ethers for controlled reactivity .
  • Temperature : Reflux conditions (80–120°C) to drive equilibrium toward product formation .
  • Catalysts : Acidic catalysts (e.g., AlCl₃) accelerate formylation reactions .
    Methodological tip : Monitor reaction progress via HPLC or TLC to optimize time and yield .

Basic: How should researchers handle and store this compound to ensure safety?

Answer:
this compound is highly flammable (Flash Point: ~32°C) and requires:

  • Storage : In airtight containers under inert gas (N₂/Ar), away from ignition sources, at 2–8°C .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Advanced: How can contradictory results in reaction yields using this compound be systematically analyzed?

Answer:
Contradictions often arise from variable steric effects (due to crotyl groups) or impurities. Resolve via:

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent) to identify critical factors .
  • Byproduct analysis : Use GC-MS or NMR to detect intermediates (e.g., formate esters) that may inhibit reactions .
  • Kinetic studies : Track reaction rates under controlled conditions to isolate rate-limiting steps .
    Example : In triethyl orthoformate syntheses, HPLC revealed unreacted starting materials at suboptimal molar ratios, guiding adjustments .

Advanced: What methodologies assess the environmental impact of this compound in academic research?

Answer:

  • Biodegradability testing : Use OECD 301D (Closed Bottle Test) to evaluate aerobic degradation; triethyl orthoformate showed 100% biodegradability in 28 days .
  • Aquatic toxicity assays :
    • Fish (LC₅₀): Static tests with Leuciscus idus (e.g., 592 mg/L at 48 hours) .
    • Daphnia (EC₅₀): Daphnia magna exposed to 617 mg/L for 48 hours .
  • Computational modeling : Predict persistence/bioaccumulation using EPI Suite or QSAR models .

Basic: What analytical techniques characterize this compound and its reaction products?

Answer:

  • Purity assessment : GC-MS for volatile impurities; HPLC for non-volatile byproducts .
  • Structural confirmation :
    • ¹H/¹³C NMR : Identify formyl (δ 8.1–8.3 ppm) and crotyl (δ 4.5–5.5 ppm) groups .
    • FT-IR : C-O-C stretching (1050–1150 cm⁻¹) and formyl C=O (1700–1750 cm⁻¹) .
  • Quantification : Titration with NaHCO₃ to determine residual acidity .

Advanced: What strategies elucidate reaction mechanisms involving this compound?

Answer:

  • Isotopic labeling : Use ¹³C-labeled orthoformate to track formyl group transfer via NMR .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify proton-transfer steps .
  • Computational studies : DFT calculations (e.g., Gaussian) model transition states in cyclocondensation reactions .
    Case study : Triethyl orthoformate’s role in quinazolinone synthesis was confirmed via intermediate trapping .

Basic: How should researchers document synthetic procedures using this compound for reproducibility?

Answer:

  • Experimental section : Detail substrate ratios, solvent purity, and temperature gradients .
  • Supporting information : Include raw NMR/GC-MS data, calibration curves, and error margins .
  • Safety protocols : Reference SDS guidelines (e.g., flammability, disposal) .

Advanced: How can researchers resolve discrepancies in toxicity data for this compound?

Answer:

  • Dose-response studies : Conduct acute toxicity assays (e.g., OECD 423 for oral LD₅₀) to refine safety thresholds .
  • Comparative analysis : Cross-reference data with structurally similar orthoformates (e.g., triethyl vs. trimethyl) to identify structure-activity relationships .
  • Long-term exposure models : Use in vitro cell lines (e.g., HepG2) to assess chronic toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.